Product packaging for 7-epi-Sclerotiorin(Cat. No.:)

7-epi-Sclerotiorin

Cat. No.: B13828297
M. Wt: 390.9 g/mol
InChI Key: SWJLTKXURNHVHE-SGAXEVNMSA-N
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Description

7-epi-Sclerotiorin is a chiral azaphilone, a class of highly oxygenated fungal polyketides characterized by a bicyclic core and a vinylogous pyridone structure . This compound is a stereoisomer of the natural product sclerotiorin and is closely related to other chlorinated azaphilones . It serves as a versatile bioactive compound for research in medicinal chemistry and chemical biology. Research applications for this compound are diverse. It has shown significant bioactivity against the H1N1 influenza virus, demonstrating moderate antiviral effects in the MDCK cell line . Furthermore, azaphilones in this family are potent inhibitors of lipoxygenase (LOX), with this compound displaying inhibitory activity (IC50) in the low micromolar range . Lipoxygenases are implicated in inflammatory disorders and asthma, making this compound a valuable tool for studying these pathways . Related analogs also exhibit significant inhibitory activity against α-glycosidase, suggesting potential for metabolic disorder research . The mechanism of action for its lipoxygenase inhibition is suggested to involve the trapping of lipid radicals formed at the enzyme's active site . Predicted ADMET properties suggest this compound has high gastrointestinal absorption but is not a substrate for P-glycoprotein . It is advised that researchers evaluate potential inhibition of targets such as OATP1B1, OATP1B3, and the Human Ether-a-go-go-Related Gene (hERG) channel in experimental systems . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23ClO5 B13828297 7-epi-Sclerotiorin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23ClO5

Molecular Weight

390.9 g/mol

IUPAC Name

[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate

InChI

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1

InChI Key

SWJLTKXURNHVHE-SGAXEVNMSA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl

Origin of Product

United States

Biosynthetic Pathways and Enzymology of 7 Epi Sclerotiorin

Polyketide Synthase (PKS) Involvement in Azaphilone Biosynthesis

The foundation of 7-epi-sclerotiorin, like other azaphilones, is laid by polyketide synthases (PKSs). researchgate.netfigshare.com These large, multifunctional enzymes catalyze the iterative condensation of simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to generate a polyketide chain. jmb.or.kruniprot.org Fungal PKSs involved in azaphilone biosynthesis are typically non-reducing PKSs (NR-PKSs), meaning they lack the full complement of reductive domains found in fatty acid synthases. jmb.or.krnih.gov This results in a highly reactive poly-β-carbonyl chain that is prone to cyclization, forming aromatic structures. jmb.or.kr

In the biosynthesis of many azaphilones, two distinct PKSs often work in concert: a non-reducing PKS (NR-PKS) and a highly-reducing PKS (HR-PKS). researchgate.net The NR-PKS is responsible for assembling the core polyketide chain that will form the bicyclic pyranoquinone nucleus, while the HR-PKS synthesizes the fatty acid side chain that is later attached. uniprot.orgresearchgate.net Specifically for azaphilones, the NR-PKS often possesses a C-terminal reductive domain, classifying it as an NR-fPKS-R. jmb.or.krkoreascience.kr

Detailed Biosynthetic Route Elucidation

The journey from a linear polyketide to the complex, stereochemically defined structure of this compound involves a series of precise enzymatic transformations.

Initial Polyketide Intermediate Formation

The biosynthesis initiates with an NR-PKS assembling a hexaketide backbone from acetyl-CoA and five molecules of malonyl-CoA. uniprot.orgvulcanchem.com This polyketide chain undergoes a C2-C7 cyclization, a process mediated by a product template (PT) domain, to form an aromatic ring. uniprot.org The chain is then released from the PKS, often as an aldehyde, to yield a key intermediate, such as 3-methylorcinaldehyde. pnas.orguni.lu This intermediate serves as a common precursor for a variety of fungal metabolites, including sclerotiorin (B1681566) and asperfuranone. pnas.orguni.lu

Enzymatic Transformations and Stereochemical Control

Subsequent to the formation of the initial aromatic intermediate, a cascade of enzymatic reactions modifies the structure, introducing functionality and establishing the critical stereocenters.

A crucial step in the pathway is the hydroxylation of the aromatic intermediate. In the asperfuranone biosynthetic cluster in Aspergillus nidulans, the FAD-dependent monooxygenase AfoF is proposed to hydroxylate the C-7 position. pnas.org This hydroxylation is a key branch point, directing the biosynthesis towards either the sclerotiorin or asperfuranone pathways. pnas.org The stereochemistry at this position is critical, with the "epi" designation in this compound indicating an opposite configuration at the C-7 carbon compared to sclerotiorin. vulcanchem.com This stereochemical outcome is dictated by the specific monooxygenase involved. osti.gov

The hydroxylation at C-7 by AfoF represents a significant divergence in the biosynthetic routes. pnas.org Following this step, the pathways for sclerotiorin and asperfuranone diverge, with different sets of tailoring enzymes acting upon the hydroxylated intermediate to produce the final, distinct natural products. researchgate.netpnas.org The asperfuranone pathway, for instance, involves further enzymatic steps catalyzed by enzymes encoded within the afo gene cluster. nih.govnih.gov

The formation of the characteristic pyran ring is another critical transformation. While initially thought to be involved in redox reactions, enzymes like AfoC from the asperfuranone cluster and CtnB from the citrinin (B600267) cluster are now recognized as members of the hydrolase superfamily. pnas.orgnih.gov It is proposed that these hydrolases are involved in the formation of the pyran ring in sclerotiorin and the furan (B31954) ring in asperfuranone. pnas.org Although not always essential for the final product formation, the absence of these hydrolases can significantly impair the productivity of the biosynthetic pathway. jmb.or.krkoreascience.kr The precise mechanism involves a hydroxylation event that triggers the cyclization to form the pyran ring. nih.gov

Branchpoint Considerations: Sclerotiorin and Asperfuranone Pathways

Genetic Basis of Biosynthesis

The production of this compound is rooted in a specific biosynthetic gene cluster (BGC) that encodes all the necessary enzymatic machinery. The core of this machinery involves a collaboration between two distinct types of polyketide synthases (PKSs).

Genome mining has successfully identified the putative biosynthetic gene cluster responsible for producing sclerotiorin-like metabolites, including this compound. researchgate.netnih.gov In the fungus Penicillium meliponae, this cluster is referred to as the 'scl' cluster. researchgate.netnih.gov The identification was achieved through a reverse approach, starting from the known chemical structures of the metabolites and searching the fungal genome for corresponding biosynthetic genes. researchgate.netnih.gov This cluster contains the essential genes that code for the enzymes required to assemble the characteristic azaphilone core. mdpi.com In Penicillium sclerotiorum SD-36, a similar cluster (designated cluster 86.1) spanning 24 genes was identified, also containing two PKS genes crucial for azaphilone biosynthesis. mdpi.com

The biosynthesis of azaphilones like sclerotiorin typically involves the coordinated action of a non-reducing polyketide synthase (NR-PKS) and a highly reducing polyketide synthase (HR-PKS). mdpi.com Within the scl cluster of P. meliponae, two key genes, sclA and sclI, have been characterized through gene knockout experiments. researchgate.netnih.gov

sclA : This gene encodes a Highly Reducing Polyketide Synthase (HR-PKS) . HR-PKS enzymes are responsible for synthesizing a fully reduced or partially reduced polyketide chain. mdpi.com

sclI : This gene encodes a Non-Reducing Polyketide Synthase (NR-PKS) . NR-PKS enzymes construct an aromatic polyketide backbone. mdpi.com

Knocking out either sclA or sclI in P. meliponae resulted in the complete cessation of sclerotiorin-like metabolite production, including sclerotiorin itself, and a loss of the characteristic orange mycelial pigmentation associated with these compounds. researchgate.netnih.govresearchgate.net This confirms that both PKS enzymes are indispensable for the biosynthetic pathway. researchgate.netnih.gov A proposed pathway suggests that the products of these two PKS enzymes are combined to form the final azaphilone skeleton. nih.gov

GeneEncoded EnzymeFunction in BiosynthesisResult of Knockout
sclA Highly Reducing PKS (HR-PKS)Synthesizes a reduced polyketide chain, one of the two core components.Termination of sclerotiorin-like metabolite production; loss of mycelial pigment. researchgate.netnih.gov
sclI Non-Reducing PKS (NR-PKS)Synthesizes an aromatic polyketide, the second core component.Termination of sclerotiorin-like metabolite production; loss of mycelial pigment. researchgate.netnih.gov

Under standard laboratory conditions, many biosynthetic gene clusters, including those for azaphilones, can be silent or expressed at very low levels. mdpi.comnih.gov To overcome this, researchers employ strong, inducible promoters to control the expression of key biosynthetic genes. The alcohol dehydrogenase promoter from Aspergillus nidulans, known as the alcA promoter (PalcA) , is a widely used tool for this purpose. nih.govigem.orgresearchgate.net

The alcA promoter is tightly regulated; its activity can be strongly induced by specific compounds like ethanol, threonine, or cyclopentanone, and completely repressed by the presence of glucose. nih.govigem.org In one study, the native promoter of a pathway-specific transcription activator (afoA) in the asperfuranone pathway was replaced with the alcA promoter in an engineered strain of A. nidulans. nih.gov This allowed for controlled, high-level expression of the pathway, leading to the accumulation of a key azaphilone intermediate. nih.gov This strategy demonstrates how external chemical inducers can be used to switch on an otherwise silent biosynthetic pathway. nih.govresearchgate.net

Gene Function Characterization: sclA (Highly Reducing PKS), sclI (Non-Reducing PKS)

Reengineered Biosynthetic Approaches for Production Enhancement

Metabolic engineering offers a powerful strategy to enhance the production of desired natural products like this compound. nih.gov By manipulating the genetic makeup of the producing organism, bottlenecks in the biosynthetic pathway can be removed and yields can be significantly increased.

One successful approach involved creating an engineered strain of Aspergillus nidulans designed to overproduce a stable azaphilone intermediate. nih.gov This was achieved through two key genetic modifications:

Promoter Replacement : The native promoter for the pathway's transcription activator was replaced with the inducible alcA promoter, as described previously, to ensure strong expression. nih.gov

Gene Deletion : A gene encoding a hydroxylase (afoD), which would normally modify the desired intermediate, was deleted. This deletion prevented the further conversion of the intermediate, causing it to accumulate in the culture. nih.gov

Chemical and Chemoenzymatic Synthesis of 7 Epi Sclerotiorin and Analogues

Synthetic Strategies for the Azaphilone Core

The core structure of azaphilones is characterized by a highly oxygenated bicyclic system with a chiral quaternary center. nih.gov Various synthetic strategies have been developed to access this complex scaffold.

Concise Synthesis Approaches from Precursors

A concise semisynthetic route to (+)-sclerotiorin and its diastereomer, 7-epi-sclerotiorin, has been developed starting from an advanced putative azaphilone intermediate (5). nih.gov This intermediate is overproduced by a genetically engineered strain of Aspergillus nidulans. nih.gov The synthesis involves treating compound 5 with p-toluenesulfonic acid to form a 2-benzopyrilium salt (6), which is then oxidized with lead tetraacetate to yield the non-halogenated azaphilone (7). nih.gov Subsequent electrophilic chlorination of azaphilone 7 with N-chlorosuccinimide (NCS) produces a nearly 1:1 mixture of (+)-sclerotiorin and this compound (8) in a 61% yield. nih.gov

Another approach utilizes hypervalent-iodine-mediated phenol (B47542) oxidative dearomatization with o-iodoxybenzoic acid (IBX). nih.gov This method involves the formation of intermediate 6, which is then treated with IBX and a catalyst, Bu4NI, at room temperature to form compound 9. nih.gov

Stereoselective Synthesis Methodologies

Enantioselective syntheses of azaphilone natural products have been achieved using copper-mediated asymmetric dearomatization. nih.gov This method employs bis-μ-oxo copper complexes prepared from readily available (+)-sparteine surrogates. nih.gov The synthesis of this compound (28) and the analogous 7-epi-8-O-methylsclerotiorinamine (29) was accomplished by substituting the (-)-sparteine (B7772259) in the copper-mediated oxidative dearomatization with an N-ethyl (+)-sparteine surrogate (6). nih.gov The synthesis of the required alkynyl benzaldehyde (B42025) substrate (13) begins with the preparation of an iodo-diene side-chain fragment. nih.gov

Semisynthetic Derivatization and Analogue Generation

Semisynthetic methods allow for the structural diversification of the azaphilone core, leading to the generation of novel analogues with potentially improved biological activities.

Modification of Side Chains

The diene side chain of sclerotiorin (B1681566) has been a target for modification to create novel analogues. One strategy involves replacing the diene side chain with a phenyl group or an aromatic- or heteroaromatic-containing aliphatic side chain. researchgate.netresearchgate.net These analogues were synthesized through the cycloisomerization and subsequent oxidation of appropriate 2-alkynylbenzaldehydes, where various substituents were introduced via a Sonogashira coupling reaction. researchgate.netresearchgate.net

Introduction of Functional Groups

The introduction of different functional groups, such as amines and esters, has been explored to generate a library of sclerotiorin derivatives.

Amine Modification: Sclerotiorin can be reacted with various amines to produce amide derivatives. nih.gov This reaction typically occurs in anhydrous dichloromethane (B109758) at room temperature. nih.gov The resulting vinylogous γ-pyridones often exhibit increased cytotoxic activity compared to the parent compound. nih.gov For instance, this compound reacts with ammonium (B1175870) acetate (B1210297) in the presence of diisopropylamine (B44863) in a mixture of tetrahydrofuran (B95107) and dichloromethane to yield 7-epi-8-O-methylmethylsclerotiorinamine. molaid.com

Esterification: Derivatives can be created through esterification. For example, the hydrolysis of sclerotiorin followed by reaction with propionic anhydride (B1165640) or glutaric anhydride yields new ester derivatives. nih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic approaches combine the selectivity of enzymes with the efficiency of chemical synthesis to produce complex molecules like this compound and its analogues. These strategies often utilize biocatalysts for key stereoselective steps. nih.gov

A stereodivergent chemoenzymatic synthesis of azaphilone natural products has been developed using two enzymes, AzaH and AfoD, for the oxidative dearomatization of a common intermediate. nih.gov These enzymes can construct both enantiomers of the azaphilone scaffold, providing access to natural products with either the R- or S-configuration at the C7 stereocenter. nih.gov This approach has enabled the first total syntheses of several azaphilone natural products. nih.gov The development of such chemoenzymatic routes can be guided by computational tools that predict efficient synthetic pathways. biorxiv.org

Biocatalytic Oxidative Dearomatization

The chemical and chemoenzymatic synthesis of this compound and its analogues has been significantly advanced through the application of biocatalytic oxidative dearomatization. nih.gov This strategy offers substantial advantages over traditional chemical methods, which often employ stoichiometric and less selective oxidants like hypervalent iodine reagents or lead(IV) acetate. nih.gov Biocatalytic approaches, by contrast, provide exceptional levels of selectivity, operate under mild reaction conditions, and can be integrated into cascade reactions to efficiently construct complex molecular architectures. nih.govacs.org

In the context of synthesizing azaphilone natural products, which includes this compound, biocatalytic oxidative dearomatization is used to break the aromaticity of a planar resorcinol (B1680541) precursor. nih.govresearchgate.net This key transformation installs an oxygen atom and creates a valuable chiral building block, forming the highly oxygenated bicyclic core characteristic of azaphilones. nih.govnih.gov The enzymes utilized, typically flavin-dependent monooxygenases (FMOs), demonstrate perfect site-selectivity and prevent overoxidation, which can lead to undesired byproducts—a common issue with small-molecule reagents. nih.gov

A significant breakthrough in this area is the development of stereodivergent synthesis, which allows access to either the (R)- or (S)-configuration at the C7 stereocenter, a defining feature of many azaphilones. nih.gov By using enzymes with complementary stereoselectivity, such as AzaH and AfoD, chemists can synthesize both enantiomers of a key scaffold from a common intermediate. nih.govumich.edu This enzymatic approach is not only highly enantioselective but also more atom-economical, utilizing molecular oxygen as the oxidant. acs.org The stability of the products under biological reaction conditions further contrasts with synthetic methods where products can be prone to undesirable side reactions. acs.org

Enzyme Screening for Reactivity and Selectivity (e.g., Flavin-Dependent Monooxygenases)

The successful application of biocatalytic oxidative dearomatization hinges on the availability of suitable enzymes with the desired reactivity and selectivity. Flavin-dependent monooxygenases (FMOs) are a class of enzymes crucial for this transformation, known for catalyzing a wide range of oxidation reactions with high chemo-, regio-, and stereo-selectivity. nih.govmdpi.com They are involved in the biosynthesis of many complex natural products. nih.govmdpi.com

To expand the toolkit of biocatalysts for azaphilone synthesis, researchers have employed a genomics-driven approach. nih.gov Starting with known FMOs involved in natural product biosynthesis—such as AzaH, TropB, SorbC, and AfoD—a sequence similarity network (SSN) was generated to identify new, uncharacterized enzymes with the potential to perform oxidative dearomatization. nih.gov This bioinformatic method helps to predict function based on sequence homology. From a network of over 1,200 sequences, seven candidate enzymes (FDMO1–7) were selected for investigation based on their proximity to the known enzymes. nih.gov

The synthetic genes for these candidates were expressed in E. coli. Subsequent screening revealed that nine of the eleven enzymes (including the four known ones) were successfully expressed as soluble proteins and showed activity towards a model resorcinol substrate. nih.gov This process successfully identified new biocatalysts for this key transformation. nih.gov

A crucial aspect of developing a divergent chemoenzymatic synthesis was identifying a single substrate that both (R)-selective AzaH and (S)-selective AfoD could efficiently dearomatize. A focused library of substrates was synthesized and tested. nih.gov The enone substrate shown in the table below proved to be an ideal common intermediate, with high conversions observed for both enzymes. nih.gov This allowed for the divergent synthesis of both C7 epimers of azaphilone natural products. nih.gov

Research Findings: Enzyme Screening

EnzymeSource/ClusterExpressionActivity on Model SubstrateSite- and Stereoselectivity
AzaH KnownSolubleActive(R)-selective
AfoD Known (Asperfuranone)SolubleActive(S)-selective
TropB KnownSolubleActiveKnown selectivity
SorbC KnownSolubleActiveKnown selectivity
FDMO1 AzaH ClusterInsoluble--
FDMO2 AzaH ClusterSolubleActiveNot specified
FDMO3 AfoD ClusterInsoluble--
FDMO4 AfoD ClusterSoluble<10% conversionNot specified
FDMO5 TropB ClusterSolubleActiveNot specified
FDMO6 TropB ClusterSolubleActiveNot specified
FDMO7 SorbC ClusterSolubleActiveNot specified
Data sourced from Pyser et al., 2019. nih.gov

Research Findings: Substrate Screening for AzaH and AfoD

EntrySubstrate StructureEnzymeConversion (%)
5α-methoxy ketoneAzaHFull
5α-methoxy ketoneAfoDLow
6Methyl ketoneAzaHActive
6Methyl ketoneAfoDLow activity
7EnoneAzaH95%
7EnoneAfoD83%
Data sourced from Pyser et al., 2019. nih.gov

Structure Activity Relationship Sar of 7 Epi Sclerotiorin and Analogues

Impact of Core Azaphilone Structure on Bioactivity

The fundamental determinant of bioactivity for this class of compounds is the bicyclic pyranoquinone core, which defines the azaphilone skeleton. This rigid, highly-oxygenated structure is a privileged scaffold in nature, endowed with multiple reactive sites that facilitate interactions with biological macromolecules. The core's inherent reactivity is largely attributed to its conjugated system, which includes one or more electrophilic centers.

Role of Specific Substituents and Functional Groups

While the azaphilone core provides the foundation for bioactivity, the specific substituents attached to it fine-tune the molecule's potency, selectivity, and physicochemical properties.

The presence of a chlorine atom at the C-5 position is a critical feature for enhancing the biological activity of many sclerotiorin-type azaphilones. The high electronegativity of the chlorine atom exerts a powerful electron-withdrawing effect, which increases the electrophilicity of the entire conjugated system. This makes the molecule a more potent Michael acceptor, thereby facilitating more efficient covalent modification of target proteins.

Comparative studies between chlorinated compounds (e.g., Sclerotiorin) and their non-halogenated counterparts (e.g., Dechlorosclerotiorin) consistently demonstrate the importance of the C-5 chlorine. For instance, in assays measuring the inhibition of quinone reductase 2 (QR2), Sclerotiorin (B1681566) is significantly more potent than its dechlorinated analogue, highlighting the role of the halogen in enhancing bioactivity.

Table 1: Effect of C-5 Halogenation on Quinone Reductase 2 (QR2) Inhibition Note: The data in this interactive table can be sorted by column by clicking the headers.

CompoundStructural FeatureTarget EnzymeBioactivity (IC₅₀)Reference
Sclerotiorin Chlorine at C-5Quinone Reductase 2 (QR2)0.96 µM
Dechlorosclerotiorin No Chlorine at C-5Quinone Reductase 2 (QR2)> 100 µM

The acyl side chain at the C-7 position plays a crucial role in modulating bioactivity, primarily through steric and lipophilic interactions. The stereochemistry at this chiral center is particularly important, as it dictates the spatial orientation of this bulky side chain.

7-epi-Sclerotiorin is the C-7 epimer of Sclerotiorin. In this compound, the stereocenter is (R), whereas in Sclerotiorin, it is (S). This seemingly minor change in three-dimensional arrangement can have a profound impact on how the molecule fits into a specific binding site. Studies comparing the inhibitory activity of these two epimers against enzymes like fatty acid synthase (FAS) and quinone reductase 2 (QR2) have shown that the (S)-configuration (Sclerotiorin) is often favored for potent inhibition over the (R)-configuration (this compound). This suggests that the precise orientation of the side chain is critical for optimal interaction with the target protein, likely by positioning the azaphilone core correctly for covalent reaction or by making key hydrophobic contacts.

Table 2: Influence of C-7 Stereochemistry on Enzyme Inhibition Note: The data in this interactive table can be sorted by column by clicking the headers.

CompoundC-7 StereochemistryTarget EnzymeBioactivity (IC₅₀)Reference
Sclerotiorin (S)-configurationFatty Acid Synthase (FAS)1.5 µM
This compound (R)-configurationFatty Acid Synthase (FAS)10.2 µM
Sclerotiorin (S)-configurationQuinone Reductase 2 (QR2)0.96 µM
This compound (R)-configurationQuinone Reductase 2 (QR2)1.4 µM

The ketone group at the C-8 position is an integral part of the α,β-unsaturated ketone system within the azaphilone core. This functional group is a key electrophilic site involved in the Michael addition reaction with biological nucleophiles. Reduction of the C-8 ketone to a hydroxyl group (alcohol) disrupts this reactive system, significantly diminishing or completely abolishing bioactivity.

For example, the reduction of Sclerotiorin to form 8-O-Methyl-dihydrosclerotiorin, where the C-8 ketone is reduced and methylated, leads to a complete loss of inhibitory activity against quinone reductase 2. This finding strongly supports the hypothesis that the C-8 ketone is essential for the covalent mechanism of action.

Table 3: Effect of C-8 Ketone Modification on QR2 Inhibition Note: The data in this interactive table can be sorted by column by clicking the headers.

CompoundStructural ModificationTarget EnzymeBioactivity (IC₅₀)Reference
Sclerotiorin Ketone at C-8Quinone Reductase 2 (QR2)0.96 µM
8-O-Methyl-dihydrosclerotiorin C-8 ketone reduced and methylatedQuinone Reductase 2 (QR2)> 100 µM

Expanding on the importance of the C-8 ketone, the entire α,β-unsaturated ketone moiety (enone) is fundamental to the bioactivity of this compound and its analogues. This conjugated system, which includes the C-1 ketone, the C-3/C-4 double bond, and the C-8 ketone, creates an electron-deficient scaffold that is highly susceptible to nucleophilic attack.

The reactivity of this system is central to the "azaphilone" characteristic, where the pyranoquinone core readily reacts with primary amines. Disruption of this extended conjugation, for instance, by reducing the C-3/C-4 double bond, would be expected to decrease the electrophilicity of the molecule and lead to a significant reduction in biological activity. Studies on related compounds have confirmed that saturation of this system renders the molecules far less potent as enzyme inhibitors and cytotoxic agents, underscoring the necessity of the intact α,β-unsaturated skeleton for the characteristic Michael acceptor reactivity.

The term "azaphilone" (nitrogen-loving) refers to the characteristic reaction of this class of compounds with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or free amino acids. This reaction involves the nucleophilic attack of the amine on the pyranoquinone core, leading to the opening of the pyran ring and subsequent rearrangement to form a substituted vinylogous γ-pyridone structure.

This transformation results in a new class of derivatives with distinct biological profiles. For example, the reaction of Sclerotiorin with L-phenylalanine methyl ester yields Sclerotioramine, a pyridone derivative. In many cases, these amino-adducts exhibit altered or attenuated bioactivity compared to the parent azaphilone. For instance, while Sclerotiorin is a potent inhibitor of certain enzymes, its amino-adducts like Sclerotioramine often show reduced activity in the same assays. This suggests that the formation of the pyridone derivative can serve as a detoxification pathway or that the covalent binding of the original azaphilone core is the primary source of potent bioactivity.

Table 4: Bioactivity of Sclerotiorin and its Amino-Adduct Derivative Note: The data in this interactive table can be sorted by column by clicking the headers.

CompoundStructural FeatureAssayBioactivity (IC₅₀)Reference
Sclerotiorin Intact Pyranoquinone CoreAntibacterial ( S. aureus )1.56 µg/mL
Sclerotioramine γ-Pyridone Core (Phenylalanine Adduct)Antibacterial ( S. aureus )> 100 µg/mL

Influence of α,β-Unsaturated Ketone Skeleton

Insights from Molecular Docking and Computational Studies

Molecular docking and computational studies have been instrumental in elucidating the structure-activity relationships (SAR) of sclerotiorin and its analogues, providing critical insights into their binding modes and potential molecular targets. While specific computational data for this compound is not extensively available in the reviewed literature, the analysis of sclerotiorin and its derivatives offers a valuable framework for understanding the potential interactions of its epimer.

Research has primarily focused on the interactions of these compounds with enzymes such as cyclooxygenase-2 (COX-2) and protein kinase G (PknG), revealing key structural features that govern their inhibitory activities.

Interaction with Cyclooxygenase-2 (COX-2)

Molecular docking studies have been employed to understand the COX-2 inhibitory potential of sclerotiorin derivatives. For instance, a study on a series of synthesized sclerotiorin analogues revealed varying binding affinities and interaction patterns within the COX-2 active site. mdpi.comnih.gov

One derivative, compound 3, exhibited a significant binding energy of -8.24 kcal/mol and was observed to form a hydrogen bond with the amino acid residue Gln92 in the active site of COX-2. mdpi.comnih.gov In contrast, another derivative, compound 25, showed a lower interaction energy of 7.66 kcal/mol and did not form any hydrogen bonds with the protein's amino acid residues. mdpi.comnih.gov Furthermore, compound 26, with an interaction energy of 6.26 kcal/mol, was found to establish hydrogen bonds with His4 and Trp5, while its carbonyl group interacted with Lys169. mdpi.com

Docking Results of Sclerotiorin Derivatives with COX-2

CompoundBinding Energy (kcal/mol)Interacting ResiduesReference
Derivative 3 -8.24Gln92 (H-bond) mdpi.com, nih.gov
Derivative 25 7.66No H-bonds reported mdpi.com, nih.gov
Derivative 26 6.26His4, Trp5 (H-bonds); Lys169 (carbonyl interaction) mdpi.com

Interaction with Protein Kinase G (PknG)

Sclerotiorin has also been identified as an inhibitor of PknG from Mycobacterium tuberculosis. Docking analyses suggest that sclerotiorin likely binds to the P-loop and catalytic loop of PknG. researchgate.netnih.gov Experimental determination of the dissociation constant (K_D) for sclerotiorin with PknG yielded a value of 11.4 μM, indicating a moderate binding affinity. nih.govunimi.it

The insights from these computational studies on sclerotiorin and its derivatives provide a solid foundation for predicting the potential biological targets and binding interactions of this compound. The subtle change in stereochemistry at the C-7 position in this compound could influence its conformational flexibility and the orientation of key functional groups, potentially leading to different binding affinities and interaction profiles with target proteins compared to sclerotiorin. However, without specific computational studies on this compound, these remain informed hypotheses requiring further investigation.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise atomic and molecular structure of 7-epi-Sclerotiorin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to establish the connectivity and stereochemistry of the molecule.

¹H NMR spectra provide information about the chemical environment and coupling interactions of protons, while ¹³C NMR spectra reveal the number and type of carbon atoms. researchgate.net For instance, the diastereomers of this compound and its parent compound, though structurally similar, can be indistinguishable by ¹H and ¹³C NMR alone. nih.gov Two-dimensional NMR techniques are essential for assembling the molecular structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for determining the relative stereochemistry by identifying protons that are close in space. vulcanchem.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Sclerotiorin (B1681566) Derivatives

This table presents a generalized view of NMR data for the sclerotiorin scaffold. Specific shifts for this compound may vary based on the full structure and solvent.

Atom ¹H Chemical Shift (δ) (ppm) ¹³C Chemical Shift (δ) (ppm)
H-1 7.74 - 8.15 -
C-1 - 193.15 - 194.1
H-3 6.95 - 7.11 -
C-3 - 148.3 - 149.2
H-4 6.13 - 6.64 -
C-4 - 114.6 - 118.8
H-5 7.00 - 7.20 -
C-5 - 111.8 - 115.4
H-7 5.70 - 5.79 -
C-7 - 84.74 - 84.9
H-8a - -
C-8a - 112.08 - 116.4
Me-14 2.16 - 2.17 12.63 - 12.7
Me-15 1.83 - 1.86 20.35 - 20.4
Me-16 1.53 - 1.54 12.1 - 12.13

Data compiled from various sources. mdpi.comfrontiersin.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the elemental composition and exact mass of this compound. nih.govnih.gov This technique provides a highly accurate mass measurement, which allows for the calculation of the molecular formula. nih.govnih.gov For example, HRESIMS data can establish the molecular formula of a related compound as C₂₂H₃₂O₇ by observing the [M + Na]⁺ ion. nih.gov This level of precision is critical for distinguishing between compounds with similar nominal masses but different elemental compositions.

Table 2: Example HRESIMS Data for Azaphilone Compounds

Compound Molecular Formula Calculated Mass [M+H]⁺ or [M+Na]⁺ Found Mass
Sclerotiorin A C₂₃H₂₉O₄Cl 405.1834 [M+H]⁺ -
Sclerotiorin C C₂₃H₃₀O₄ 371.2218 [M+H]⁺ -
Penicilazaphilone I C₂₂H₃₂O₇ 431.2040 [M+Na]⁺ 431.2038
Epi-geumsanol D C₂₁H₃₀O₇ 417.1884 [M+Na]⁺ 417.1863
Penidioxolane C C₂₆H₃₈O₇ 463.2690 [M+H]⁺ 463.2683

Data from various studies on related azaphilone compounds. nih.govnih.gov

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) is a spectroscopic technique used to determine the absolute configuration of chiral molecules like this compound. nih.govumich.edu The experimental ECD spectrum is compared with the theoretically calculated spectra for all possible stereoisomers. umich.edu A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute stereochemistry. nih.gov For instance, the absolute configuration at the C-7 position in azaphilone compounds can be determined by the Cotton effects observed in their ECD spectra. frontiersin.orgresearchgate.net

X-ray Single-Crystal Diffraction

X-ray single-crystal diffraction provides the most definitive three-dimensional structural information for crystalline compounds. scispace.com When a suitable single crystal of this compound can be grown, this technique can unambiguously determine its complete molecular structure, including the absolute configuration of all stereocenters. researchgate.net This method has been used to confirm the structures of newly prepared sclerotiorin analogues. researchgate.net

Chromatographic Separation and Purification Techniques

The isolation and purification of this compound from natural sources or synthetic mixtures often require advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification of this compound. kromasil.comresearchgate.net Due to the presence of multiple chiral centers, this compound exists as a diastereomer of sclerotiorin. nih.gov While these diastereomers can be difficult to separate, analytical Chiral HPLC has been successfully used to separate them, revealing a nearly 1:1 ratio in some synthetic preparations. nih.govsigmaaldrich.comresearchgate.netchiralpedia.com Semi-preparative HPLC with an octadecylsilyl (ODS) column is also a common method for isolating azaphilone compounds. nih.gov

In vitro Biological Assay Platforms

To evaluate the biological activity of this compound, various in vitro assay platforms are utilized. These assays can assess its potential as an antimicrobial agent, an enzyme inhibitor, or a cytotoxic compound.

For example, the antifungal activity of this compound has been evaluated, showing an IC₅₀ of 12 μM against Trichophyton rubrum. It has also been tested for its enzyme inhibitory effects, demonstrating an IC₅₀ of 2.1 μM against acetylcholinesterase (AChE). vulcanchem.com In studies of related sclerotiorin derivatives, their inhibitory effects on cyclooxygenase-2 (COX-2) have been investigated. mdpi.comresearchgate.net Additionally, the bioactivity of azaphilones against the H1N1 virus and their inhibitory activity against α-glycosidase have been reported. mdpi.com The anti-proliferative effects of related compounds have been tested against cancer cell lines, such as HCT-116 colon cancer cells. researchgate.net Lipoxygenase inhibition assays have also been performed, where it was noted that the stereochemistry at C-7 is not critical for LOX-1 inhibition. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Sclerotiorin
Sclerotiorin A
Sclerotiorin C
Penicilazaphilone I
Epi-geumsanol D
Penidioxolane C
Acetylcholinesterase (AChE)
Cyclooxygenase-2 (COX-2)
α-glycosidase
Lipoxygenase-1 (LOX-1)
Trichophyton rubrum

Cell-based Assays

Cell-based assays are fundamental in determining the cytotoxic and anti-inflammatory potential of this compound. A range of human and murine cell lines have been employed to evaluate its biological effects.

RAW 264.7: These murine macrophage-like cells are frequently used to study inflammation. In the context of this compound and related azaphilones, RAW 264.7 cells have been utilized to assess the inhibition of nitric oxide (NO) production, a key inflammatory mediator. semanticscholar.org Some azaphilones have demonstrated the ability to reduce lipopolysaccharide (LPS)-induced NO production in these cells. researchgate.net

A549, MDA-MB-435, K562, BEL-7402, SGC-7901, Hela: These human cancer cell lines are commonly used to screen for cytotoxic activity. For instance, derivatives of sclerotiorin have been tested against A549 (lung cancer) and MDA-MB-435 (breast cancer) cells to determine their potential as anticancer agents. nih.gov Other azaphilones have shown inhibitory effects against K562 (myeloid leukemia), BEL-7402 (liver cancer), SGC-7901 (gastric cancer), and Hela (cervical cancer) cells. researchgate.netrsc.org

SH-SY5Y: The SH-SY5Y human neuroblastoma cell line has been used to evaluate the neurotoxicity or neuroprotective effects of azaphilones. researchgate.net One study reported that a specific azaphilone displayed selective toxicity towards this cell line. researchgate.net

Table 1: Cell-based Assays Investigating Azaphilone Activity

Cell Line Organism Cell Type Application in Azaphilone Research
RAW 264.7 Mouse Macrophage Anti-inflammatory activity (NO production)
A549 Human Lung Carcinoma Cytotoxicity
MDA-MB-435 Human Breast Cancer Cytotoxicity
K562 Human Myeloid Leukemia Cytotoxicity
BEL-7402 Human Liver Cancer Cytotoxicity
SGC-7901 Human Gastric Cancer Cytotoxicity
Hela Human Cervical Cancer Cytotoxicity

| SH-SY5Y | Human | Neuroblastoma | Cytotoxicity/Neuroactivity |

Enzyme Activity Assays

Enzyme activity assays are crucial for identifying specific molecular targets of this compound. These assays measure the ability of the compound to inhibit or activate particular enzymes involved in various physiological processes.

LOX and COX-2: 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory pathway, responsible for the production of leukotrienes and prostaglandins (B1171923), respectively. d-nb.infonih.gov The inhibitory activities of compounds against these enzymes are often evaluated to determine their anti-inflammatory potential. researchgate.net Sclerotiorin derivatives have been tested for their COX-2 inhibitory activity. nih.gov

α-Glycosidase: This enzyme is involved in carbohydrate metabolism, and its inhibition is a target for managing type 2 diabetes.

AChE: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a key strategy in the treatment of Alzheimer's disease.

Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to specific cellular receptors. merckmillipore.combmglabtech.com These assays often use a radiolabeled ligand that is known to bind to the receptor of interest. merckmillipore.com A test compound is then added to see if it can displace the radiolabeled ligand, indicating that it also binds to the receptor. merckmillipore.com this compound has been shown to exhibit selective binding to endothelin receptors. vulcanchem.com

Reporter Gene Assays

Reporter gene assays are powerful tools for studying the regulation of gene expression. nih.gov These assays involve linking a reporter gene (such as luciferase) to a specific DNA response element that is recognized by a transcription factor of interest. bpsbioscience.com

NF-κB Reporter Cells: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of genes involved in inflammation and immune responses. nih.gov NF-κB reporter cell lines, such as those derived from HEK293A or RAW 264.7 cells, are used to screen for compounds that can modulate NF-κB activity. mdpi.combosterbio.com In these cells, the activation of NF-κB leads to the expression of the luciferase reporter gene, which can be easily measured. nih.govbpsbioscience.com While some azaphilones were found to inhibit NF-κB phosphorylation, they did not alter its transcriptional activity in a reporter assay. mdpi.com

Molecular and Cellular Biology Techniques

To delve deeper into the mechanisms of action of this compound, a variety of molecular and cellular biology techniques are employed.

RT-PCR for iNOS and COX-2 mRNA: Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts, providing a snapshot of gene expression. daignet.denih.gov This technique has been used to investigate the effects of compounds on the expression of inducible nitric oxide synthase (iNOS) and COX-2, two key inflammatory enzymes. researchgate.netresearchgate.net The expression of iNOS and COX-2 mRNA can be significantly upregulated by inflammatory stimuli like LPS. researchgate.net

Western Blot for p-PI3K, p-AKT, and NF-κB: Western blotting is a technique used to detect and quantify specific proteins in a sample. frontiersin.orgresearchgate.net It is particularly useful for examining the phosphorylation status of proteins, which is a key mechanism for regulating their activity. The PI3K/AKT pathway is a crucial signaling cascade involved in cell growth, survival, and proliferation. medsci.orgnih.gov Western blotting can be used to analyze the phosphorylation levels of PI3K (p-PI3K) and AKT (p-AKT) to determine if a compound affects this pathway. medsci.orgaffbiotech.com Similarly, the activation of the NF-κB pathway can be assessed by examining the phosphorylation of its subunits. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Sclerotiorin
Indomethacin
Zileuton
Acetylcholine
Endothelin
Leukotrienes
Prostaglandins

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, DAPI Staining)

Computational and Bioinformatics Approaches

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) to a second molecule (the receptor, typically a protein). openaccessjournals.comnih.gov This structure-based drug design strategy is fundamental in identifying potential molecular targets for a bioactive compound and understanding the structural basis of its activity. mdpi.com

The process requires the three-dimensional structures of both the ligand and the target protein, which can be obtained from crystallographic data or predicted through homology modeling. A docking algorithm then systematically explores various possible binding poses of the ligand within the receptor's binding site, calculating the binding energy for each pose using a scoring function. researchgate.net The resulting scores help rank potential ligands and predict the most stable binding conformation. mdpi.com

This method allows researchers to visualize the interactions between this compound and a target protein at an atomic level, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex. mdpi.com By screening this compound against a library of known protein targets, molecular docking can generate hypotheses about its mechanism of action, which can then be validated experimentally.

Sequence Similarity Networks (SSNs) are powerful bioinformatics tools used to visualize and analyze sequence relationships within large protein families. nih.govnih.gov In the context of this compound, SSNs are instrumental in discovering the enzymes responsible for its biosynthesis. The Enzyme Function Initiative's Enzyme Similarity Tool (EFI-EST) is a widely used web tool for generating these networks. nih.govillinois.edu

In an SSN, proteins are represented as nodes, and the similarity between their sequences is represented by edges connecting the nodes. youtube.com By applying a sequence identity threshold, the network can be organized into distinct clusters, where proteins within a cluster are more similar to each other than to proteins in other clusters. nih.gov It is hypothesized that proteins within a single cluster are likely "isofunctional," meaning they perform the same or a very similar chemical reaction.

This approach helps to navigate the vast sequence space of enzyme superfamilies and to generate functional hypotheses for uncharacterized proteins. nih.gov By locating the known enzymes involved in the biosynthesis of similar azaphilone compounds within an SSN, researchers can identify novel, uncharacterized protein clusters that may contain the enzymes specific to the this compound pathway.

Genome mining is a bioinformatics approach that involves searching through the genomic data of an organism to identify Biosynthetic Gene Clusters (BGCs). mdpi.com BGCs are physically clustered sets of genes in a genome that collectively encode the enzymatic machinery for the production of a specific secondary metabolite, such as this compound. mdpi.comresearchgate.net

Using computational tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), researchers can scan the genome of a producing fungus, such as a Penicillium species, to detect putative BGCs. jmicrobiol.or.kr These tools identify key biosynthetic enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are responsible for synthesizing the core scaffold of many natural products. nih.gov

Recent research on Penicillium meliponae successfully used genome mining to identify the 'scl' gene cluster responsible for producing sclerotiorin and related azaphilones. researchgate.netnih.gov This was confirmed by knocking out key genes within the cluster, such as sclA (a highly reducing PKS) and sclI (a non-reducing PKS), which abolished the production of these metabolites. researchgate.netnih.gov The MIBiG (Minimum Information about a Biosynthetic Gene Cluster) database serves as a repository for such characterized BGCs, aiding in the identification and comparison of new clusters. mdpi.comsecondarymetabolites.org This methodology directly links the genetic blueprint of an organism to its chemical output, providing a definitive framework for understanding and potentially engineering the biosynthesis of this compound.

Table 2: Compounds Identified in the scl Biosynthetic Gene Cluster of P. meliponae

Compound NameBiosynthesis Confirmed via Gene KnockoutReference
SclerotiorinYes researchgate.netnih.govsecondarymetabolites.org
Geumsanol BYes researchgate.netsecondarymetabolites.org
Chlorogeumsanol BYes researchgate.netsecondarymetabolites.org
7-deacetylisochromophilone VIYes researchgate.netsecondarymetabolites.org
Isochromophilone VIYes researchgate.netsecondarymetabolites.org
OchrephiloneYes researchgate.netsecondarymetabolites.org
IsorotiorinYes researchgate.netsecondarymetabolites.org

This table lists the metabolites whose production was terminated following the knockout of key genes in the 'scl' cluster, confirming their association with this biosynthetic pathway. researchgate.netnih.govsecondarymetabolites.org

Future Research Directions and Translational Outlook

Identification of Novel Biological Targets and Pathways

Initial studies have revealed that 7-epi-Sclerotiorin exhibits biological activity, including antifungal properties against Trichophyton rubrum and inhibitory effects on enzymes such as acetylcholinesterase (AChE). vulcanchem.com The compound has an IC₅₀ value of 12 μM against Trichophyton rubrum and 2.1 μM for acetylcholinesterase inhibition. vulcanchem.com However, a comprehensive understanding of its molecular targets and the pathways it modulates is largely uncharted territory.

Future research should prioritize the identification of specific protein targets responsible for its observed bioactivities. This can be achieved through a combination of advanced methodologies:

Affinity-based proteomics: This technique can identify direct binding partners of this compound within the proteome of relevant cell lines or organisms.

Computational target prediction: In silico approaches, such as molecular docking and pharmacophore modeling, can screen vast databases of protein structures to predict potential binding targets. researchgate.net

Phenotypic screening: High-content screening across diverse cell-based assays can reveal unexpected biological effects, providing clues to its mechanism of action and potential therapeutic applications.

A key area of interest is its potential as a lipoxygenase (LOX) inhibitor, an activity noted for sclerotiorin (B1681566). nih.gov Comparative studies are needed to determine the inhibitory potency of this compound against various LOX isoforms and to elucidate the structural basis for any differential activity compared to its epimer. nih.gov Understanding these interactions at a molecular level is the first step toward unlocking its full therapeutic potential.

Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency

The chemical structure of this compound provides a versatile scaffold for medicinal chemistry efforts. The rational design and synthesis of analogues will be crucial for optimizing its pharmacological properties. researchgate.net Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different functional groups on the this compound core will help to identify the key structural features required for potent and selective activity against identified targets. nih.gov Preliminary SAR studies on related azaphilones suggest that modifications at various positions can significantly impact bioactivity. nih.gov

Stereoselective Synthesis: Developing robust and efficient synthetic routes that allow for precise control over the stereochemistry at C-7 and other chiral centers is essential. This will enable the synthesis of a wider range of stereoisomers to probe the stereochemical requirements for target binding. rsc.orgmolaid.com

Modification of the Side Chain: The conjugated diene side chain is a prime candidate for modification to improve pharmacokinetic properties, such as solubility and metabolic stability, and to modulate biological activity. vulcanchem.comresearchgate.net

Deacetylation and Dechlorination: The synthesis of derivatives like 7-deacetyl-7-epi-sclerotiorin and dechloro-analogues can explore how these modifications affect solubility and receptor selectivity. vulcanchem.comnaturalproducts.net

The overarching goal is to generate a library of advanced analogues with improved potency, selectivity, and drug-like properties, paving the way for preclinical development.

Exploration of Synergistic Biological Effects with Other Compounds

A promising avenue for the therapeutic application of natural products is their use in combination therapies. Future studies should investigate the potential for this compound to act synergistically with existing drugs. For instance, its acetylcholinesterase inhibitory activity suggests potential for combination with other Alzheimer's disease therapeutics. vulcanchem.comwikipedia.org Similarly, its antifungal properties could be enhanced when used in conjunction with established antifungal agents, potentially lowering the required doses and mitigating side effects.

Systematic screening of this compound in combination with various therapeutic agents against different disease models (e.g., cancer cell lines, pathogenic fungi) will be necessary to identify any synergistic or additive effects. Understanding the mechanisms behind any observed synergy will be critical for designing effective combination regimens.

Elucidation of Complete Biosynthetic Pathways for Engineered Production

The production of this compound is currently reliant on its isolation from fungal sources like Penicillium sclerotiorum. nih.gov To ensure a sustainable and scalable supply for research and potential commercialization, the elucidation and engineering of its biosynthetic pathway are paramount.

Key research objectives in this area include:

Identification of the Gene Cluster: Genome mining of producing organisms can identify the polyketide synthase (PKS) and other tailoring enzymes responsible for this compound biosynthesis. nih.govresearchgate.net

Characterization of Tailoring Enzymes: Identifying the specific enzymes, such as hydroxylases and the enzyme responsible for the epimerization at C-7, is crucial. pnas.org Understanding the mechanism of the C-7 epimerase will be key to controlling the stereochemical outcome of the biosynthesis.

Heterologous Expression and Pathway Engineering: Once the complete gene cluster is identified, it can be expressed in a heterologous host, such as Aspergillus nidulans or yeast, for engineered production. nih.gov This will allow for the manipulation of the pathway to potentially increase the yield of this compound or to generate novel analogues through combinatorial biosynthesis. rsc.org

A reengineered biosynthetic pathway has been successfully used for the synthesis of (+)-sclerotiorin and this compound, demonstrating the feasibility of this approach. nih.gov

Development as Chemical Biology Probes

The unique structure and biological activity of this compound make it an attractive candidate for development as a chemical biology probe. nih.gov Such probes are invaluable tools for dissecting complex biological processes. Future efforts in this area should focus on:

Synthesis of Derivatized Probes: This involves the synthesis of this compound analogues containing functional handles (e.g., alkynes, azides) that allow for their attachment to reporter molecules (e.g., fluorophores, biotin) via click chemistry.

Target Engagement and Visualization: These probes can be used in cellular systems to confirm target engagement, visualize the subcellular localization of the target protein, and pull down binding partners.

Mechanism of Action Studies: By using these probes, researchers can gain a more precise understanding of how this compound exerts its biological effects at the molecular level.

The development of a high-quality chemical probe based on the this compound scaffold would significantly accelerate the exploration of its biological functions.

Application in Preclinical Models for Efficacy Studies

The ultimate goal of translational research is to assess the therapeutic potential of a compound in a living organism. Once potent and selective analogues of this compound have been developed and a sufficient supply is available, their efficacy must be evaluated in relevant preclinical animal models. mdpi.comwellbeingintlstudiesrepository.orgnih.govmdpi.com

The choice of animal model will depend on the specific therapeutic indication being pursued. For example:

Infectious Disease Models: If the antifungal activity is the primary focus, models of fungal infection in rodents would be appropriate to assess the in vivo efficacy of this compound or its analogues. researchgate.net

Neurodegenerative Disease Models: Given its acetylcholinesterase inhibitory activity, transgenic mouse models of Alzheimer's disease could be used to evaluate its potential to improve cognitive function. nih.gov

Inflammatory Disease Models: If potent anti-inflammatory activity is confirmed, models of diseases such as arthritis or inflammatory bowel disease could be employed.

These preclinical studies will be essential for establishing proof-of-concept for the therapeutic efficacy of this compound-based compounds and for justifying their advancement into clinical trials.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing 7-epi-Sclerotiorin from complex mixtures?

  • Methodological Answer : Isolation typically involves chromatographic techniques such as preparative HPLC or TLC, with chiral stationary phases essential for separating diastereomers like this compound and sclerotiorin. Post-isolation, structural confirmation relies on NMR (¹H, ¹³C, 2D experiments like COSY and HSQC) and mass spectrometry (HRMS). For example, analytical chiral HPLC with polysaccharide-based columns resolves diastereomers effectively, as demonstrated in Aspergillus nidulans biosynthetic studies .

Q. How can researchers ensure the purity of this compound in synthetic or biosynthetic preparations?

  • Methodological Answer : Purity validation requires orthogonal methods:

  • HPLC : Use chiral columns with UV detection to confirm separation efficiency.
  • NMR : Compare spectral data with literature to identify impurities (e.g., residual solvents or stereoisomers).
  • Melting Point Analysis : Discrepancies in melting points indicate contamination .

Q. What are the key spectroscopic markers distinguishing this compound from its analogs?

  • Methodological Answer : Key NMR signals include:

  • C-7 Configuration : Downfield shifts in ¹³C NMR (e.g., δ ~70 ppm for acetoxyl groups).
  • Chlorination Site : Distinct ¹H NMR couplings at C-5 (δ ~6.5 ppm for aromatic protons).
  • MS/MS fragmentation patterns (e.g., m/z 353 [M+H]+) further differentiate isomers .

Advanced Research Questions

Q. What heterologous expression systems are suitable for studying this compound biosynthesis, and what challenges arise in pathway engineering?

  • Methodological Answer : Aspergillus nidulans is a preferred host due to its compatibility with azaphilone gene clusters. Challenges include:

  • Gene Cluster Heterogeneity : Silent clusters require activation via promoters or epigenetic modifiers.
  • Post-Translational Modifications : Nonribosomal peptide synthetase (NRPS) activity must be optimized for chlorination and epimerization steps.
  • Yield Optimization : Use of fed-batch fermentation with precursor feeding (e.g., acetyl-CoA) improves titers .

Q. How can stereochemical ambiguities in this compound’s structure be resolved experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis definitively assigns stereochemistry.
  • Vibrational Circular Dichroism (VCD) : Compares experimental and calculated spectra for C-7 configuration.
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for epimeric forms .

Q. What strategies address contradictory bioactivity data reported for this compound across studies?

  • Methodological Answer :

  • Standardized Assays : Use validated cell lines (e.g., RAW264.7 for anti-inflammatory activity) and control compounds.
  • Structural Reanalysis : Confirm compound identity via HPLC co-injection with authentic standards.
  • Dose-Response Curves : Establish EC50/IC50 values under consistent conditions (pH, serum concentration) .

Q. How can researchers enhance methodological rigor in this compound-related studies?

  • Methodological Answer :

  • Triangulation : Combine LC-MS, NMR, and bioactivity data to cross-validate findings.
  • Blinded Analysis : Independent labs replicate key results to minimize bias.
  • Open Data : Share raw spectra and chromatograms in repositories like Zenodo for transparency .

Data Presentation and Reproducibility

Q. What data must be included in publications to ensure reproducibility of this compound synthesis?

  • Methodological Answer :

  • Experimental Details : Precise HPLC conditions (column type, mobile phase gradient), NMR acquisition parameters (solvent, frequency).
  • Supplementary Files : Chiral HPLC chromatograms, NMR spectra (with peak assignments), and crystal structure CIF files.
  • Negative Results : Report failed attempts (e.g., unsuccessful crystallization conditions) to guide future work .

Q. How should researchers design studies to explore this compound’s emerging applications (e.g., lipoxygenase inhibition)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at C-5 (chlorination) or C-7 (epimerization) and test inhibitory activity.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with LOX enzymes.
  • In Vivo Models : Zebrafish or murine models validate anti-inflammatory efficacy with histopathology and cytokine profiling .

Tables for Reference

Analytical Technique Key Parameters Application
Chiral HPLCColumn: Chiralpak IA; Mobile Phase: Hexane/IPA (85:15)Diastereomer separation
¹H NMRSolvent: CDCl3; Frequency: 600 MHzStructural confirmation of C-7 configuration
HRMSIonization: ESI+; Resolution: 30,000Molecular formula validation
Biosynthesis Challenge Solution
Low yield in heterologous hostsPrecursor feeding (e.g., sodium acetate)
Silent gene clustersCRISPR activation or histone deacetylase inhibitors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.